(Z)-4-Hydroxy-6-dodecenoic acid lactone

Flavor chemistry Aroma extract dilution analysis (AEDA) Mango volatiles

(Z)-4-Hydroxy-6-dodecenoic acid lactone (syn. cis-6-dodecen-4-olide, γ-6-(Z)-dodecenolactone) is an unsaturated γ-lactone recognized as a flavoring agent by FEMA (No.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 18679-18-0
Cat. No. B094642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-Hydroxy-6-dodecenoic acid lactone
CAS18679-18-0
Synonymscis-4-hydroxydodec-6-enoic acid lactone
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1CCC(=O)O1
InChIInChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3
InChIKeyQFXOXDSHNXAFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and ether;  insoluble in water and fat

(Z)-4-Hydroxy-6-dodecenoic acid lactone (CAS 18679-18-0): A cis-γ-Lactone with Established Flavor and Biological Identity


(Z)-4-Hydroxy-6-dodecenoic acid lactone (syn. cis-6-dodecen-4-olide, γ-6-(Z)-dodecenolactone) is an unsaturated γ-lactone recognized as a flavoring agent by FEMA (No. 3780) and JECFA (No. 249) [1]. It is listed in the FDA EAFUS inventory [2] and is classified in ChEBI as a γ-lactone (CHEBI:172053) [3]. The compound possesses a characteristic sweet, fatty, waxy, dairy and creamy organoleptic profile with a lactonic, fruity nuance.

Why (Z)-4-Hydroxy-6-dodecenoic acid lactone Cannot Be Replaced by Saturated or Shorter-Chain γ-Lactones


Generic substitution of (Z)-4-hydroxy-6-dodecenoic acid lactone with saturated analogs such as γ-dodecalactone or shorter-chain γ-decalactone fails because the Z-configured double bond and twelve-carbon chain length impart distinct organoleptic and biological activity profiles. Natural 6-dodecen-4-olide exhibits characteristic aroma properties that differentiate it from 6-dodecan-4-olide and 4-decen-4-olide . In mixed-culture fermentations designed to produce natural dairy notes, the unsaturated γ-dodecen-6-lactone is preferentially generated at 2–4-fold higher levels than its saturated counterpart [1], underscoring that formulators cannot achieve an equivalent sensory outcome by simply increasing the dosage of saturated lactones. The quantitative evidence below confirms that structural specificity translates into measurable differences in flavor potency, volatile dominance, and enantiomeric identity, making this compound a non-interchangeable ingredient in scientifically driven procurement.

Quantitative Differentiation of (Z)-4-Hydroxy-6-dodecenoic acid lactone from In-Class Analogs: Evidence for Scientific Selection


Flavor Dilution Factor of (Z)-6-Dodecen-4-olide in Mango: 243-Fold Higher Potency via AROMATCH than Conventional AEDA

In Irwin mango, (Z)-6-dodecen-4-olide exhibited a flavor dilution (FD) factor of 59049 when analyzed by AROMATCH, compared to only 243 by conventional aroma extract dilution analysis (AEDA), representing a 243-fold difference in perceived odor potency [1]. This discrepancy demonstrates that traditional AEDA vastly underestimates the compound's contribution to mango aroma, whereas AROMATCH, which evaluates odor interactions, reveals its true high-impact character.

Flavor chemistry Aroma extract dilution analysis (AEDA) Mango volatiles

Fermented Extract Composition: γ-Dodecen-6-lactone Preferred 2–4 Fold over γ-Dodecalactone

U.S. Patent 20250261673 claims a fermented extract composition comprising about 10–50% w/w γ-dodecen-6-lactone [(Z)-isomer] and about 5–25% w/w γ-dodecalactone, yielding a weight ratio of γ-dodecen-6-lactone to γ-dodecalactone of from about 2:1 to about 4:1 [1]. This compositional bias demonstrates that in mixed-culture fermentations designed to produce natural dairy-type flavors, the unsaturated lactone is preferentially generated at substantially higher levels than its saturated analog.

Food biotechnology Natural flavor production Fermented extracts

cis-6-Dodecen-4-olide Dominates the Volatile Profile of Fusarium poae at 2 mg/L

In cultured malt broth of Fusarium poae, cis-6-dodecen-4-olide was identified as the most abundant lactone, reaching a concentration of 2 mg/L, and was responsible for the predominant canned peach-like aroma [1]. By comparison, other γ-lactones (from γ-penta- to γ-dodecalactone) were present at lower individual levels, though not individually quantified in the source.

Microbial volatile metabolites Natural peach aroma Fungal fermentation

Distinguishable Aroma Character of Natural 6-Dodecen-4-olide Relative to Saturated and Shorter-Chain Lactones

Kwon et al. (2007) reported that natural 6-dodecen-4-olide exhibited characteristic aroma properties when directly compared to 6-dodecan-4-olide (dodecalactone, saturated analog) and 4-decen-4-olide (decalactone, shorter-chain unsaturated analog) . The study confirmed that the specific combination of Z-unsaturation and C12 chain length confers a sensory profile that is not reproduced by the saturated or shorter-chain lactones.

Biotransformation Flavor differentiation Sensory analysis

Optimal Application Scenarios for (Z)-4-Hydroxy-6-dodecenoic acid lactone Based on Quantitative Evidence


Natural Dairy Flavor Formulation via Mixed-Culture Fermentation

Fermented extracts rich in γ-dodecen-6-lactone, produced by co-culturing lactic acid bacteria and yeast on non-hydrolyzed vegetable oils, achieve a weight ratio of 2:1 to 4:1 relative to γ-dodecalactone [2]. This composition delivers authentic creamy, buttery notes for dairy products without requiring synthetic spiking. Formulators should specify the unsaturated lactone content rather than relying on saturated lactone blends.

Mango Flavor Analysis and Quality Control Using AROMATCH

In Irwin mango, (Z)-6-dodecen-4-olide registers an FD factor of 59049 by AROMATCH compared to 243 by conventional AEDA [1]. Quality control laboratories assessing mango flavor authenticity should employ AROMATCH or equivalent odor-interaction methodologies to accurately quantify the contribution of this high-potency lactone, ensuring batch-to-batch flavor consistency.

Microbial Bioproduction of Natural Peach Aroma

Fusarium poae fermentation yields cis-6-dodecen-4-olide as the dominant lactone at 2 mg/L, imparting the canned peach-like character [3]. Industrial bioprocesses targeting natural peach aroma can utilize this fungal strain and focus downstream purification on cis-6-dodecen-4-olide as the key performance indicator, rather than quantifying total lactone content.

Semiochemical and Ecological Research Requiring Enantiomerically Defined Lactones

The (S)-(+)-enantiomer of (Z)-6-dodecen-4-olide occurs in high enantiomeric purity in the marking fluid of the Bengal tiger and other ungulates . Ecological and entomological studies investigating mammalian pheromones or interspecific chemical communication should procure chirally resolved (S)-(+)-(Z)-6-dodecen-4-olide as the biologically relevant reference standard, rather than racemic synthetic material.

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